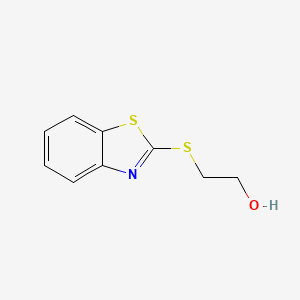

2-(2-Benzothiazolylthio)ethanol

Beschreibung

Overview of Benzothiazole (B30560) and Thioether Chemistry in Contemporary Research

Benzothiazole, a heterocyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a prominent scaffold in modern chemical research. nih.gov This bicyclic system, containing both nitrogen and sulfur heteroatoms, is considered a "privileged structure" in medicinal chemistry due to its consistent appearance in a wide range of pharmacologically active compounds. nih.govrsc.org The electron-rich nature of the benzothiazole core contributes to its ability to interact with various biological targets, leading to activities such as antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. nih.govrsc.org

Contemporary research is heavily focused on the synthesis of novel benzothiazole derivatives. mdpi.com Modern synthetic strategies often prioritize efficiency, atom economy, and environmental sustainability, employing green chemistry principles. mdpi.comnih.gov These methods include one-pot syntheses and the use of less toxic solvents and recyclable catalysts to create diverse molecular architectures. nih.gov The most common synthetic route involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.gov

Thioethers, organic compounds containing a C-S-C bond, are integral to the functionalization of the benzothiazole nucleus. The introduction of a thioether linkage at the 2-position of the benzothiazole ring, as seen in 2-(2-Benzothiazolylthio)ethanol, is a key strategy for modifying the compound's physicochemical properties. This functionalization allows for the attachment of various side chains, enabling the fine-tuning of solubility, reactivity, and biological interaction, thereby expanding the chemical space available for drug discovery and materials science applications.

Historical Development and Significance of Sulfur-Nitrogen Heterocyclic Compounds in Chemical Synthesis

The field of heterocyclic chemistry began to emerge in the 1800s with the discovery of simple ring systems like furan, pyrrole, and thiophene. numberanalytics.comresearchgate.net For over a century, compounds containing both sulfur and nitrogen atoms within a heterocyclic framework have been a cornerstone of organic chemistry research. mdpi.comresearchgate.net This enduring interest stems from their unique structures and significant biological and industrial applications. mdpi.com

Historically, some of the earliest applications of heterocyclic compounds were in the dye industry, where their vibrant colors were highly valued. numberanalytics.com Over time, the scope of their utility has expanded dramatically. The presence of both sulfur and nitrogen atoms imparts distinct physicochemical characteristics and reactivity compared to simple aromatic hydrocarbons, a result of the differing electronegativity and the availability of unshared electron pairs on the heteroatoms. mdpi.comopenmedicinalchemistryjournal.com

This unique chemistry has made sulfur-nitrogen heterocycles indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comopenmedicinalchemistryjournal.com In materials science, for instance, certain sulfur-nitrogen heterocycles exhibit properties relevant to the design of molecular conductors and magnets. mdpi.comresearchgate.net Their structural complexity has continuously driven the development of new synthetic methods, solidifying their significant and evolving role in chemical synthesis. numberanalytics.commdpi.com

Research Scope and Academic Relevance of this compound

This compound is a specific derivative of benzothiazole that has garnered attention within the academic community, particularly in the fields of computational and materials chemistry. Its structure combines the benzothiazole core with a flexible hydroxyethyl (B10761427) thioether side chain, making it an interesting subject for theoretical and experimental studies.

The academic relevance of this compound is highlighted by detailed quantum chemical investigations. nih.gov Researchers have employed methods like Density Functional Theory (DFT) to calculate its ground-state energy, geometrical structure, and vibrational frequencies. nih.gov Such studies provide fundamental insights into the molecule's stability, which arises from hyperconjugative interactions and charge delocalization, as analyzed through Natural Bond Orbital (NBO) analysis. nih.gov

Furthermore, the compound has been studied for its potential nonlinear optical (NLO) properties. nih.gov Calculations of its electric dipole moment, polarizability, and first hyperpolarizability have shown that this compound possesses NLO behavior, which is a key characteristic for materials used in optical and electronic applications. nih.gov The electronic properties and UV-visible absorption spectra have also been investigated using time-dependent DFT, with results showing good correlation with experimental data. nih.gov These focused research efforts demonstrate the compound's value as a model system for exploring the interplay between molecular structure and material properties.

Data Tables

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)ethanol | nih.gov |

| CAS Number | 4665-63-8 | sigmaaldrich.comscbt.com |

| Molecular Formula | C₉H₉NOS₂ | sigmaaldrich.comscbt.comuni.lu |

| Molecular Weight | 211.30 g/mol | nih.govsigmaaldrich.comscbt.com |

| Melting Point | 50-55 °C | sigmaaldrich.com |

| Monoisotopic Mass | 211.01255626 Da | nih.gov |

Table 2: Selected Computed Properties of this compound

This table presents theoretical data calculated using Density Functional Theory (DFT), highlighting the compound's relevance in computational chemistry research.

| Computed Property | Value | Source(s) |

| XLogP3 | 1.6 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Topological Polar Surface Area | 86.7 Ų | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS2/c11-5-6-12-9-10-7-3-1-2-4-8(7)13-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNOHHMFQYUSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196896 | |

| Record name | 2-(2-Hydroxyethylmercapto)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4665-63-8 | |

| Record name | 2-(2-Benzothiazolylthio)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4665-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Hydroxyethylmercapto)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004665638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethylmercapto)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Benzothiazolylthio)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 2 2 Benzothiazolylthio Ethanol

Diverse Synthetic Approaches to the Thioether Linkage and Benzothiazole (B30560) Moiety

The construction of 2-(2-Benzothiazolylthio)ethanol and its derivatives involves two primary strategic disconnections: the formation of the benzothiazole ring system and the subsequent or concurrent installation of the 2-thioethanol side chain. The benzothiazole core is most commonly synthesized through the condensation of 2-aminothiophenol (B119425) with a suitable one-carbon electrophile. mdpi.commdpi.com The thioether linkage is typically formed via nucleophilic substitution, where the sulfur atom of 2-mercaptobenzothiazole (B37678) attacks an electrophilic carbon. chemmethod.comnih.gov These fundamental transformations are the basis for a variety of specific synthetic protocols.

A primary and direct route to this compound involves the S-alkylation of 2-mercaptobenzothiazole (MBT). This method leverages the nucleophilicity of the thiol group in MBT. The reaction is a typical nucleophilic substitution where the thiol group attacks an alkyl halide, such as 2-chloroethanol (B45725) or 2-bromoethanol, leading to the formation of the desired thioether and a halide salt.

In a related esterification approach, 2-mercaptobenzothiazole can be reacted with ethyl chloroacetate. chemmethod.com This reaction, often catalyzed by a base like triethylamine, proceeds via an SN2 mechanism where the sulfur atom displaces the chlorine atom to form ethyl 2-(benzo[d]thiazol-2-ylthio)acetate. chemmethod.com This intermediate can then be subjected to further chemical transformations, such as reaction with hydrazine (B178648) hydrate, to yield other functionalized derivatives. chemmethod.com

Table 1: Examples of Thiol-Alkylation Reactions

| Starting Material | Reagent | Catalyst/Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Ethyl chloroacetate | Triethylamine | Ethyl 2-(benzo[d]thiazol-2-ylthio)acetate | 87% | chemmethod.com |

The synthesis of the benzothiazole ring itself is a cornerstone of this chemistry. The most prevalent method is the condensation reaction between 2-aminothiophenol and various carbonyl-containing compounds, such as aldehydes, carboxylic acids, or their derivatives. mdpi.commdpi.comresearchgate.net This reaction typically proceeds through three stages: the formation of an imine thiophenol intermediate, subsequent cyclization to a benzothiazolidine, and finally, oxidation or dehydration to the aromatic benzothiazole. mdpi.comresearchgate.net

A wide array of reagents can provide the necessary carbon atom at the 2-position. For instance, reacting 2-aminothiophenol with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a common high-temperature method. nih.gov Similarly, acyl chlorides can react with 2-aminothiophenols to form an amide intermediate, which then undergoes cyclization to yield the 2-substituted benzothiazole. nih.gov The choice of the condensation partner directly determines the substituent at the 2-position of the resulting benzothiazole.

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of benzothiazole synthesis. Various catalytic systems have been developed for the condensation of 2-aminothiophenol with aldehydes or other precursors.

Metal-based catalysts are widely employed. For example, copper-based catalysts have been used for the condensation of 2-aminobenzenethiols with nitriles. mdpi.com Nanoparticles, such as recyclable CuFe₂O₄, have been utilized for the synthesis of 2-thio-substituted benzothiazoles from 2-mercaptobenzothiazole and aryl halides in a ligand-free system. researchgate.net Other metals like Zinc, in the form of Zn(OAc)₂·2H₂O, have proven effective for the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions, providing good to excellent yields in short reaction times. mdpi.com Vanadyl sulfate (B86663) (VOSO₄) in ethanol (B145695) has also been reported as an accessible and reusable catalyst for crafting 2-substituted benzothiazoles with high efficiency. mdpi.com

Non-metal catalysts and acidic systems are also common. A mixture of hydrogen peroxide and hydrochloric acid (H₂O₂/HCl) in ethanol serves as an efficient system for the condensation of 2-aminothiophenol with aldehydes at room temperature, offering excellent yields and short reaction times. mdpi.comresearchgate.net

Table 2: Catalyst Systems for Benzothiazole Synthesis

| Reactants | Catalyst System | Solvent | Key Advantages | Yield Range | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Ethanol | Room temp, short reaction time | 85-94% | mdpi.commdpi.com |

| 2-Aminothiophenol, Aldehydes | VOSO₄ | Ethanol | Reusable, mild conditions | 87-92% | mdpi.com |

| 2-Aminothiophenol, Aldehydes | Zn(OAc)₂·2H₂O | Solvent-free | Environmentally friendly, short time | 67-96% | mdpi.com |

| 2-Mercaptobenzothiazole, Aryl halides | CuFe₂O₄ nanoparticles | PEG-400 | Recyclable, ligand-free | Good to excellent | researchgate.net |

Green Chemistry Principles and Sustainable Synthesis of this compound and its Derivatives

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable synthetic routes for benzothiazole derivatives. These methods aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

A key strategy is the use of environmentally benign solvents. Glycerol (B35011), which is non-toxic, biodegradable, and has a high boiling point, has been successfully used as a solvent for the catalyst-free synthesis of 2-arylbenzothiazoles from 2-aminothiophenols and aromatic aldehydes at ambient temperature. nih.gov Water is another green solvent utilized for the synthesis of benzothiazole-2-thiols via the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide, providing excellent yields without the need for metal catalysts. rsc.org Aqueous ethanol has also been employed as a medium for catalyst-free multicomponent reactions to produce complex thiazole (B1198619) derivatives. nih.gov

Solvent-free reactions represent another important green approach. The condensation of 2-aminothiophenol with N-protected amino acids has been achieved using molecular iodine as a catalyst under solvent-free conditions, affording products in high yields within minutes. mdpi.com Microwave-assisted synthesis has also emerged as a sustainable technique, significantly reducing reaction times. For example, the preparation of 2-substituted benzothiazoles has been achieved in 4-8 minutes under microwave irradiation using glycerol as the reaction medium. mdpi.com

Table 3: Green Synthetic Approaches to Benzothiazole Derivatives

| Method | Key Green Feature | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Glycerol-mediated synthesis | Green solvent, catalyst-free | 2-Aminothiophenol, Aldehydes | Ambient temperature | 92-94% | nih.gov |

| Aqueous synthesis | Water as solvent | 2-Aminothiophenols, TMTD | - | Excellent | rsc.org |

| Microwave-assisted synthesis | Energy efficiency, speed | 2-Aminothiophenol, Aldehydes | 180W, 100°C, Glycerol | 78-96% | mdpi.com |

Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of this compound

Optimizing reaction parameters is critical for maximizing product yield, minimizing reaction time, and ensuring the economic viability of the synthesis of this compound and its analogs. Key parameters that are typically fine-tuned include the choice of solvent, catalyst, temperature, and reactant stoichiometry.

For catalyst-mediated reactions, the choice and loading of the catalyst are paramount. In the synthesis of 2-substituted benzothiazoles using an H₂O₂/HCl system, the molar ratio of reactants and catalysts was optimized. A ratio of 1:1:6:3 for 2-aminothiophenol:aldehyde:H₂O₂:HCl was found to be the most favorable, leading to excellent yields. mdpi.commdpi.com

Solvent selection can dramatically influence reaction outcomes. While traditional organic solvents are effective, the shift towards greener alternatives like glycerol has been shown to provide excellent yields without the need for a catalyst, particularly when the reaction mixture is heated to dissolve the reactants and then stirred at room temperature. nih.gov In some cases, the absence of a solvent altogether provides the best results. mdpi.com

Temperature and reaction time are interdependent variables. Microwave-assisted syntheses have demonstrated a significant reduction in reaction times from hours to minutes while maintaining high yields. mdpi.com For conventional heating, optimization involves finding the lowest possible temperature that allows the reaction to proceed to completion in a reasonable timeframe. For instance, the synthesis of 2-(morpholinodithio)benzothiazole (B160313) was found to be essentially complete in one hour when refluxing in isopropyl alcohol, although the procedure called for two hours to ensure completion. prepchem.com

The effect of substituents on the aromatic aldehyde precursor has also been studied. It has been observed that in some systems, the reaction proceeds smoothly with both electron-donating and electron-withdrawing groups, with a slight increase in yield noted for aldehydes bearing electron-withdrawing groups. nih.gov

Table 4: Optimization of Reaction Conditions for 2-Phenylbenzothiazole Synthesis

| Catalyst | Oxidant | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Rose Bengal (1 mol%) | H₂O₂ | 1,4-dioxane/H₂O | Room Temp | 20 h | 85% | researchgate.net |

| None | H₂O₂ | 1,4-dioxane/H₂O | Room Temp | 20 h | 88% | researchgate.net |

| None | None | 1,4-dioxane/H₂O | Room Temp | 20 h | 63% | researchgate.net |

Advanced Spectroscopic and Structural Elucidation of 2 2 Benzothiazolylthio Ethanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the precise determination of molecular structures in solution. For 2-(2-Benzothiazolylthio)ethanol, both ¹H and ¹³C NMR have been utilized to assign the chemical environments of the constituent atoms.

In a study utilizing a Varian CFT-20 instrument, the ¹H NMR spectrum was recorded. nih.gov Further detailed analysis, including theoretical calculations of chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, has provided a good correlation with experimental results. nih.gov The aromatic protons of the benzothiazole (B30560) ring typically appear in the downfield region of the spectrum, while the aliphatic protons of the ethanol (B145695) moiety are found at higher field strengths.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. nih.gov The carbon atoms of the benzothiazole ring resonate at lower fields compared to the aliphatic carbons of the ethanol group.

Table 1: Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound This is an interactive table. The specific experimental values can vary slightly depending on the solvent and instrument used.

| Proton | Experimental (ppm) | Calculated (ppm) nih.gov |

|---|---|---|

| Aromatic CH | [Data not explicitly provided in search results] | 7.93 - 7.51 |

| -CH₂-S- | [Data not explicitly provided in search results] | 3.65 |

| -CH₂-OH | [Data not explicitly provided in search results] | 3.96 |

While one-dimensional NMR provides fundamental data, multidimensional NMR techniques like COSY, HSQC (often used interchangeably with HMQC), and HMBC are indispensable for unambiguously assigning complex structures by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent protons of the ethyl group (-CH₂-CH₂-), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This allows for the direct assignment of a proton resonance to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This is particularly useful for connecting different fragments of the molecule. For instance, an HMBC spectrum would show correlations between the protons of the methylene (B1212753) group adjacent to the sulfur atom and the carbon atoms of the benzothiazole ring, confirming the link between the ethanol and benzothiazole moieties.

Although specific COSY, HSQC, or HMBC data for this compound were not found in the provided search results, these techniques are standard for the structural elucidation of such molecules. nih.govcymitquimica.comsigmaaldrich.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and its conformational isomers.

The FT-IR and FT-Raman spectra of this compound have been measured in the condensed state. nih.gov The experimental vibrational frequencies have been compared with theoretical values calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, showing good correlation after scaling. nih.gov

Key vibrational modes include:

O-H stretching: A broad band characteristic of the hydroxyl group.

C-H stretching: Both aromatic and aliphatic C-H stretching vibrations are observed.

C=N stretching: Indicative of the imine bond within the benzothiazole ring.

C-S stretching: Associated with the thioether linkage and the thiazole (B1198619) ring.

C-O stretching: From the alcohol functional group.

Table 2: Selected Experimental FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹) for this compound nih.gov This is an interactive table. The assignments are based on DFT calculations.

| Vibrational Mode | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |

|---|---|---|

| O-H Stretch | [Data not explicitly provided in search results] | [Data not explicitly provided in search results] |

| Aromatic C-H Stretch | [Data not explicitly provided in search results] | [Data not explicitly provided in search results] |

| Aliphatic C-H Stretch | [Data not explicitly provided in search results] | [Data not explicitly provided in search results] |

| C=N Stretch | [Data not explicitly provided in search results] | [Data not explicitly provided in search results] |

The analysis of these spectra helps to confirm the presence of the key functional groups and can provide insights into the conformational preferences of the molecule in the solid state. nih.govnih.govcymitquimica.comsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Investigations

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule, providing information about its chromophores and conjugated systems. The UV spectrum of this compound has been recorded in the 200-500 nm range. nih.gov The experimental absorption maxima have been compared with theoretical values obtained from Time-Dependent DFT (TD-DFT) calculations, showing good agreement. nih.gov

The observed electronic transitions are typically attributed to π → π* and n → π* transitions within the benzothiazole ring system. The thioether linkage and the hydroxyl group can act as auxochromes, influencing the position and intensity of the absorption bands.

Table 3: Experimental and Calculated UV-Vis Absorption Maxima (λmax, nm) for this compound nih.gov This is an interactive table. The transitions are assigned based on TD-DFT calculations.

| Experimental λmax (nm) | Calculated λmax (nm) | Electronic Transition |

|---|---|---|

| [Data not explicitly provided in search results] | [Data not explicitly provided in search results] | π → π* |

These studies confirm the electronic structure and the extent of conjugation within the molecule. nih.govnih.govcymitquimica.comsigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. The mass spectrum of this compound has been reported. nih.gov

The molecular ion peak [M]⁺ would confirm the molecular weight of the compound (211.30 g/mol ). sigmaaldrich.com The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could involve:

Cleavage of the C-S bond, leading to the formation of the benzothiazolethiolate radical cation and the hydroxyethyl (B10761427) radical.

Loss of a water molecule from the ethanol moiety.

Fragmentation of the benzothiazole ring itself.

Predicted collision cross-section (CCS) values for various adducts of the molecule have also been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 4: Predicted Collision Cross Section (CCS) Values (Ų) for Adducts of this compound uni.lu This is an interactive table.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.01984 | 138.8 |

| [M+Na]⁺ | 234.00178 | 150.2 |

| [M-H]⁻ | 210.00528 | 141.5 |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific single-crystal X-ray diffraction study for this compound was not identified in the search results, it is a standard and powerful technique for the complete structural elucidation of similar organic compounds. researchgate.net

A hypothetical X-ray diffraction analysis would provide detailed information on:

Bond lengths and angles, confirming the connectivity established by other spectroscopic methods.

The conformation of the ethanol side chain relative to the benzothiazole ring.

Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potential π-π stacking of the benzothiazole rings, which govern the crystal packing.

Such a study would offer an unambiguous and highly detailed picture of the molecule's structure in the solid state, complementing the solution-state information from NMR and the gas-phase data from mass spectrometry.

Theoretical and Computational Chemistry of 2 2 Benzothiazolylthio Ethanol

Quantum Chemical Studies on Electronic Structure and Molecular Orbitals

Quantum chemical studies are fundamental to elucidating the electronic properties of 2-(2-benzothiazolylthio)ethanol. These computational approaches allow for a detailed examination of the molecule's electron distribution, orbital energies, and related characteristics that govern its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It has been effectively applied to study benzothiazole (B30560) derivatives to determine their ground state geometries, energies, and to predict various spectroscopic properties. nih.govnih.gov DFT calculations can provide a detailed understanding of the molecule's structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding its three-dimensional conformation.

These calculations are also instrumental in predicting spectroscopic data. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to aid in the assignment of vibrational modes. Similarly, electronic absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), offering insights into the electronic transitions within the molecule and correlating them with experimental UV-Vis spectra. tandfonline.com

Table 1: Selected Computed Molecular Properties of Benzothiazole Derivatives from DFT Studies

| Property | Description | Significance |

| Ground State Energy | The total electronic energy of the molecule in its most stable form. | Indicates the thermodynamic stability of the molecule. |

| Optimized Geometry | The three-dimensional arrangement of atoms corresponding to the minimum energy structure. | Provides insights into the molecule's shape and steric properties. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Correlates with experimental infrared and Raman spectra for structural confirmation. |

| Electronic Absorption Wavelengths | The wavelengths of light the molecule is predicted to absorb. | Relates to the electronic transitions and color of the compound; comparable to UV-Vis spectra. tandfonline.com |

This table is a generalized representation of data typically obtained from DFT calculations on benzothiazole derivatives.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are known for their high accuracy in determining the electronic structure of molecules. While computationally more intensive than DFT, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide benchmark-quality results for molecular properties. For a molecule like this compound, these high-level calculations can be used to refine the geometries obtained from DFT and to calculate more accurate electronic energies and properties, serving as a reference for less computationally expensive methods.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethanol (B145695) side chain in this compound allows for the existence of multiple conformers. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods can be used to map the potential energy surface (PES) of the molecule, identifying the various stable conformers and the energy barriers that separate them. nih.gov

By systematically rotating the dihedral angles of the side chain and calculating the energy at each point, a detailed PES can be constructed. This analysis reveals the most stable conformer(s) and provides information about the molecule's flexibility, which can influence its interaction with other molecules and its physical properties.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov FMO analysis of this compound can predict the most likely sites for electrophilic and nucleophilic attack. rsc.org

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. nih.gov |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a molecule. | Describes the charge transfer in a reaction. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | A harder molecule is less reactive. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of the molecule. |

This table outlines key parameters derived from FMO analysis, which are applicable to understanding the reactivity of this compound.

Computational Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A significant application of theoretical chemistry is the prediction of spectroscopic parameters that can be directly compared with experimental measurements. As mentioned, DFT and TD-DFT can be used to calculate vibrational (IR and Raman) and electronic (UV-Vis) spectra, respectively. tandfonline.com Furthermore, nuclear magnetic resonance (NMR) chemical shifts can also be computed.

The correlation between calculated and experimental spectra serves a dual purpose. Firstly, it provides a validation of the computational methodology and the theoretical model of the molecule. A good agreement between theory and experiment increases the confidence in the other computed properties that are not as easily measured. Secondly, the computational results can aid in the interpretation of complex experimental spectra, allowing for a more detailed and accurate assignment of spectral features to specific molecular motions or electronic transitions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interaction Studies

While quantum chemical calculations typically focus on static, isolated molecules (or a small number of molecules), molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govacs.orgbiointerfaceresearch.com For a compound like this compound, MD simulations can be employed to understand its conformational dynamics in different solvent environments.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing for the observation of how the molecule moves, vibrates, and interacts with its surroundings. This approach can provide insights into how solvent molecules arrange themselves around the solute and how this solvation structure affects the solute's conformation and properties. For instance, MD simulations could reveal the nature of hydrogen bonding between the hydroxyl group of this compound and water molecules. Such simulations are crucial for bridging the gap between the theoretical understanding of a single molecule and its behavior in a real-world chemical or biological system. acs.orgbiointerfaceresearch.com

Future Directions and Emerging Research Avenues for 2 2 Benzothiazolylthio Ethanol

Exploration of Novel Sustainable Synthesis Routes

The development of environmentally friendly and efficient methods for synthesizing benzothiazole (B30560) derivatives is a significant area of ongoing research. mdpi.comrsc.org Traditional methods often involve the condensation of 2-aminobenzenethiols with substances containing a carbonyl or cyano group. mdpi.com However, the focus is shifting towards greener chemistry to minimize hazardous reagents and byproducts.

Recent advancements have highlighted several sustainable approaches:

Catalytic Systems: Researchers have successfully used a mixture of H2O2/HCl as a catalyst in ethanol (B145695) at room temperature, achieving high yields of 85-94% in a short timeframe. mdpi.comresearchgate.net Another green technique employs MoO3 nanoparticles as a recyclable and reusable catalyst in solvent-free conditions. mdpi.com

Water-Based Synthesis: An efficient and practical one-step method for creating benzothiazole-2-thiols has been developed using water as a solvent, which avoids the need for metal or ligand catalysts and results in excellent yields. rsc.org

Microwave-Assisted Synthesis: The use of Amberlite IR-120 resin under microwave irradiation presents a novel and green approach for synthesizing 2-substituted benzothiazole analogues. nih.gov This method emphasizes the reusability of the catalyst. nih.gov

Mechanochemical Synthesis: Ball milling using ZnO nanoparticles offers a solvent-free, cost-effective, and environmentally benign pathway for producing 2-substituted benzothiazoles with yields ranging from 79-91%. mdpi.com

These innovative routes aim to improve reaction yields, shorten reaction times, and allow for the recycling of catalysts, contributing to more sustainable chemical manufacturing. mdpi.commdpi.com

Integration into Advanced Nanomaterials and Hybrid Systems

The unique properties of 2-(2-Benzothiazolylthio)ethanol and its derivatives make them promising candidates for integration into advanced nanomaterials and hybrid systems. mdpi.com Nanotechnology is a rapidly growing field in medicine, with nanoparticles being explored for enhanced drug delivery and targeting. mdpi.comresearchgate.net

The integration of benzothiazole derivatives into these systems could lead to the development of novel materials with tailored functionalities for biomedical applications. mdpi.comresearchgate.net

Application of Machine Learning and AI in Compound Design and Property Prediction

The use of artificial intelligence (AI) and machine learning is becoming increasingly prevalent in chemical research for designing new compounds and predicting their properties. nih.govresearchgate.net These computational tools can significantly accelerate the discovery and optimization of molecules like this compound for specific applications.

Key areas where AI and machine learning can be applied include:

Property Prediction: AI models can be trained on existing chemical datasets to predict various properties of new compounds, such as their photosensitizing effects or solubility in different solvents. nih.govmdpi.com For instance, models like logistic regression, XGBoost, and deep learning have been used to predict the photosensitizing attributes of drugs. nih.gov

Rational Design: Machine learning-assisted rational design can be employed to create novel molecules with desired activities. nih.gov This approach has been used to design antimicrobial peptides with significant antibacterial activity while maintaining safety. nih.gov

Solvent Prediction: AI-based tools can predict the most suitable solvents for chemical reactions, which is crucial for achieving environmentally friendly and efficient synthesis. researchgate.net Models have achieved high accuracy in predicting solvents for a wide range of organic reactions. researchgate.net

Computational Analysis: Quantum chemical calculations, such as Density Functional Theory (DFT), are used to study the molecular structure, vibrational frequencies, and electronic properties of compounds like this compound. sigmaaldrich.comnih.gov These computational studies provide insights into the molecule's stability, reactivity, and potential for applications like nonlinear optics. sigmaaldrich.comnih.gov

Interdisciplinary Research Opportunities in Chemical Science and Engineering

The future of research on this compound lies in interdisciplinary collaborations between chemical science and engineering. Such partnerships can bridge the gap between fundamental research and practical applications.

Chemical Science: Focuses on the synthesis, characterization, and understanding of the fundamental properties of the molecule. This includes exploring its spectral features, electric properties, and reactivity through both experimental and computational methods. sigmaaldrich.comnih.gov

Chemical Engineering: Involves scaling up the synthesis processes, designing and optimizing reactors, and developing practical applications for the compound and its derivatives in areas like materials science and biomedical devices.

Collaborative efforts can lead to the development of innovative products and technologies. For example, chemists can design and synthesize novel benzothiazole derivatives with specific properties, while chemical engineers can work on integrating these compounds into functional materials and systems, such as advanced sensors or drug delivery platforms. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing 2-(2-Benzothiazolylthio)ethanol?

- Methodological Answer : Combined experimental and density functional theory (DFT) studies, such as B3LYP/6-311++G(d,p) calculations, are effective for analyzing spectral features (e.g., IR, Raman), electronic properties (HOMO-LUMO gaps), and reactivity descriptors. Experimental UV-Vis and NMR spectroscopy can validate computational predictions . For instance, Srivastava et al. (2015) used DFT to correlate experimental vibrational frequencies with calculated values, identifying key bonding interactions via Natural Bond Orbital (NBO) analysis .

Q. How is this compound synthesized in laboratory settings?

- Methodological Answer : A typical synthesis involves condensation reactions in ethanol under reflux conditions. For example, analogous benzothiazole derivatives are prepared by reacting thiol-containing precursors with aldehydes or thiocyanates in ethanol, followed by recrystallization . Reaction progress can be monitored via TLC or HPLC, with purity confirmed by melting point analysis and spectroscopic techniques .

Q. What safety protocols are essential when handling this compound in research?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Avoid inhalation and skin contact. Storage should be in airtight containers away from oxidizing agents. Toxicity data for related benzothiazole derivatives (e.g., TCMTB) suggest acute oral LD50 values in rodents, necessitating strict adherence to institutional safety guidelines .

Advanced Research Questions

Q. How can DFT simulations optimize experimental design for studying this compound’s reactivity?

- Methodological Answer : DFT calculations predict molecular electrostatic potential (MEP) surfaces and Fukui indices to identify reactive sites for nucleophilic/electrophilic attacks. For example, Srivastava et al. (2015) used Mulliken charge distributions to explain the compound’s affinity for hydrogen bonding and charge transfer interactions, guiding experimentalists in designing reactions with polar solvents or catalysts .

Q. What role does this compound play in composite materials, and how are its optical properties quantified?

- Methodological Answer : In nanocomposites (e.g., with ZnO), the compound’s thiol and hydroxyl groups enhance interfacial bonding, improving optical bandgap tuning. UV-Vis diffuse reflectance spectroscopy (DRS) and Tauc plots can measure bandgap modifications. Almutlaq & Al-Hossainy (2021) demonstrated its use in thin-film composites, where DFT-derived electronic transitions align with experimental absorbance spectra .

Q. How do solvent effects influence the reorientation dynamics of this compound in solution-phase studies?

- Methodological Answer : Time-resolved Raman spectroscopy or dielectric relaxation measurements can probe solvent-dependent molecular dynamics. For ethanol-based systems, hydrogen-bonding networks slow reorientation, as shown in studies of similar alcohols. Solvent polarity indices (e.g., Kamlet-Taft parameters) help correlate solvation effects with rotational diffusion rates .

Q. What mechanistic insights can NBO analysis provide for the compound’s interaction with biological targets?

- Methodological Answer : NBO analysis quantifies hyperconjugative interactions (e.g., σ→σ* or n→π*) that stabilize ligand-receptor complexes. For instance, the lone pairs on sulfur and oxygen atoms in this compound may facilitate binding to enzymes or DNA, as observed in benzothiazole-based inhibitors. MD simulations can further validate these interactions .

Data Contradictions and Resolution

- Issue : Conflicting reports on the compound’s thermal stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.